3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one
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Overview
Description
3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one is a heterocyclic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol This compound is characterized by its unique structure, which includes a pyrano ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethyl-2H-pyran-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one can be compared with other similar compounds, such as:
3,6-Dimethyl-2H-pyran-2-one: This compound lacks the isoxazole ring and has different chemical properties and reactivity.
4H-pyrano[3,4-d]isoxazol-4-one: This compound lacks the methyl groups at positions 3 and 6, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
14146-78-2 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3,6-dimethylpyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H7NO3/c1-4-3-6-7(8(10)11-4)5(2)9-12-6/h3H,1-2H3 |
InChI Key |
AMBZCCYCUCSPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
Synonyms |
4H-Pyrano[3,4-d]isoxazol-4-one,3,6-dimethyl-(8CI,9CI) |
Origin of Product |
United States |
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